5,6,7,8,9,10-Hexahydrobenzocyclooctene

Descripción general

Descripción

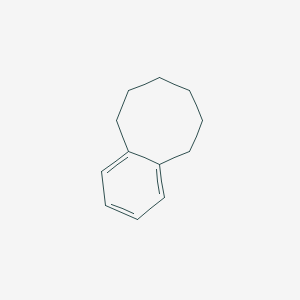

5,6,7,8,9,10-Hexahydrobenzocyclooctene is an organic compound with the molecular formula C12H16 It is a derivative of benzocyclooctane and is characterized by its hexahydro structure, indicating the presence of six additional hydrogen atoms compared to benzocyclooctene

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrobenzocyclooctene typically involves the hydrogenation of benzocyclooctene. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 25-50°C. The hydrogenation reaction proceeds as follows:

C12H12+3H2→C12H16

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation systems and advanced catalysts can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8,9,10-Hexahydrobenzocyclooctene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Further hydrogenation can lead to the formation of fully saturated cyclooctane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst at elevated pressures.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of cyclooctanone or cyclooctanoic acid.

Reduction: Formation of cyclooctane.

Substitution: Formation of brominated derivatives such as 1-bromo-5,6,7,8,9,10-hexahydrobenzocyclooctene.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Precursor in Organic Synthesis

5,6,7,8,9,10-Hexahydrobenzocyclooctene serves as a precursor in the synthesis of more complex organic molecules. Its hexahydro structure allows for versatile reactions that can lead to the formation of various derivatives. For instance, it can be utilized in hydrogenation reactions to study the effects of saturation on reactivity and stability of cyclic compounds.

2. Model Compound for Hydrogenation Studies

The compound is often used as a model in studying hydrogenation processes. Researchers have explored its behavior under different catalytic conditions to understand the kinetics and mechanisms involved in hydrogenation reactions. This is particularly relevant in developing new catalysts for industrial applications.

Biological Applications

1. Potential Biological Activity

Research has indicated that this compound may exhibit biological activity that warrants further investigation. Studies are ongoing to explore its interactions with biomolecules and its potential as a lead compound in drug discovery.

2. Therapeutic Properties

The compound has been explored for potential therapeutic effects including anti-inflammatory and analgesic properties. Initial studies suggest that it may interact with specific biological targets, potentially modulating pathways related to pain and inflammation.

Industrial Applications

1. Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structural properties make it suitable for creating compounds with specific functionalities required in various applications such as adhesives and coatings.

2. Material Science

The compound's structural characteristics lend themselves to applications in material science where it can be used to develop new polymers or composites with enhanced properties. Research is focused on how its incorporation into materials can improve mechanical strength or thermal stability.

Case Study 1: Synthesis of Derivatives

A study conducted on the synthesis of brominated derivatives from this compound demonstrated its utility as a precursor for complex organic molecules. The reaction conditions were optimized to yield high purity products suitable for further applications .

In another study focusing on its biological activity, researchers screened various derivatives of this compound against common microbial strains. The results indicated significant antimicrobial activity against several pathogens which could lead to the development of new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Case Studies |

|---|---|---|

| Chemical Research | Precursor for organic synthesis | Used in hydrogenation studies |

| Biological Research | Potential therapeutic properties | Anti-inflammatory effects under investigation |

| Industrial | Production of specialty chemicals | Enhanced properties in material applications |

| Material Science | Development of new polymers | Improved mechanical strength observed |

Mecanismo De Acción

The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzocyclooctene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hexahydro structure allows it to fit into binding sites and modulate biological pathways. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Similar Compounds

Benzocyclooctene: The parent compound, which lacks the additional hydrogen atoms.

Cyclooctane: A fully saturated derivative with no double bonds.

Cyclooctene: A related compound with one double bond in the cyclooctane ring.

Uniqueness

5,6,7,8,9,10-Hexahydrobenzocyclooctene is unique due to its partially hydrogenated structure, which provides a balance between aromatic stability and aliphatic flexibility. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying hydrogenation processes.

Actividad Biológica

5,6,7,8,9,10-Hexahydrobenzocyclooctene (HBCO) is a bicyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of HBCO, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a bicyclic structure that contributes to its chemical reactivity and interactions with biological systems. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in pharmacology and toxicology.

Antioxidant Activity

Research has shown that HBCO exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity of HBCO has been evaluated through several assays:

- DPPH Scavenging Assay : HBCO demonstrated a dose-dependent scavenging effect on DPPH radicals.

- ABTS Assay : Similar results were observed with ABTS radicals, indicating that HBCO can effectively reduce oxidative stress markers.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of HBCO on various cancer cell lines. The findings suggest that HBCO can induce apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest : HBCO treatment resulted in G1 phase arrest in certain cancer cell lines.

- Apoptotic Pathways : Activation of caspases was observed, indicating that HBCO may trigger intrinsic apoptotic pathways.

Anti-inflammatory Effects

HBCO has also been investigated for its anti-inflammatory properties. In animal models of inflammation, administration of HBCO reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Efficacy in Rats

A study conducted on rats evaluated the effects of HBCO supplementation on oxidative stress induced by high-fat diets. The results indicated:

- Reduced Malondialdehyde Levels : Indicating lower lipid peroxidation.

- Increased Glutathione Levels : Suggesting enhanced antioxidant defenses.

Case Study 2: Cytotoxicity in Human Cancer Cell Lines

A series of experiments were performed on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Key findings included:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| PC-3 | 30 | G1 phase arrest |

These results highlight the potential of HBCO as a candidate for further development in cancer therapeutics.

Propiedades

IUPAC Name |

5,6,7,8,9,10-hexahydrobenzo[8]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKYNRATSQVVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=CC=CC=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148114 | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-69-3 | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.